Nornorcapsaicin

Non-pungent capsaicinoid Scoville scale Sensory irritation

Nornorcapsaicin, also designated as dinorcapsaicin, is a naturally occurring capsaicinoid characterized by a vanillylamine moiety linked via an amide bond to a 6-methylhept-4-enoic acid side chain. As a minor constituent of the Capsicum genus, it is structurally analogous to the primary pungent compounds capsaicin and dihydrocapsaicin but possesses a shorter, unsaturated acyl chain that fundamentally alters its pharmacological profile.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 61229-09-2
Cat. No. B3061183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornorcapsaicin
CAS61229-09-2
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)C=CCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C16H23NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h4,6,8-10,12,18H,5,7,11H2,1-3H3,(H,17,19)/b6-4+
InChIKeyUTTHCQMKBGTYNK-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nornorcapsaicin (CAS 61229-09-2): A Minor Capsaicinoid with Defined Non-Pungent Properties


Nornorcapsaicin, also designated as dinorcapsaicin, is a naturally occurring capsaicinoid characterized by a vanillylamine moiety linked via an amide bond to a 6-methylhept-4-enoic acid side chain . As a minor constituent of the Capsicum genus, it is structurally analogous to the primary pungent compounds capsaicin and dihydrocapsaicin but possesses a shorter, unsaturated acyl chain that fundamentally alters its pharmacological profile [1]. Unlike the major capsaicinoids, nornorcapsaicin is predominantly found in non-pungent pepper varieties and is classified as an essentially non-pungent analog [2].

Why Capsaicin Cannot Substitute for Nornorcapsaicin in Non-Pungent TRPV1 Research and Analytical Standards


Generic substitution of nornorcapsaicin with capsaicin or dihydrocapsaicin is invalid due to a fundamental structure-driven divergence in biological activity. While capsaicin and dihydrocapsaicin are potent TRPV1 agonists with Scoville Heat Units (SHU) of 16,000,000, nornorcapsaicin possesses a shortened acyl chain that renders it essentially non-pungent (~0 SHU) [1]. This lack of pungency is a critical differential for experimental models where nociceptive activation or sensory irritation must be avoided. Furthermore, the distinct chain length and double bond position alter the compound's lipophilicity and chromatographic retention behavior, making it non-fungible in analytical methods requiring a specific, high-purity standard for accurate quantification of minor capsaicinoids in complex matrices .

Quantitative Evidence for Selecting Nornorcapsaicin Over Its Analogs


Pungency Abolition: Nornorcapsaicin vs. Capsaicin and Dihydrocapsaicin Scoville Heat Unit (SHU) Comparison

Nornorcapsaicin is effectively non-pungent, with an estimated Scoville Heat Unit (SHU) value of ~0, directly contrasting with the primary capsaicinoids capsaicin and dihydrocapsaicin, which each register 16,000,000 SHU [1]. This absence of pungency is structurally determined by its shorter acyl chain length and is consistent with its presence in non-pungent bell peppers (SHU 0) [1]. For procurement purposes, this quantitative difference is the definitive selector for any application where TRPV1-mediated nociception is a confounding variable.

Non-pungent capsaicinoid Scoville scale Sensory irritation

Lipophilicity-driven Bioactivity Divergence: SAR-Based Difference from Optimal Capsaicinoid Chain Length

A QSAR study of capsaicinoids demonstrated that biological activity in an etiolated wheat coleoptile bioassay decreases as the acyl chain diverges from the optimal length of 9 carbons found in capsaicin [1]. Nornorcapsaicin possesses a 7-carbon chain with a Δ4,5 double bond, contrasting with capsaicin's 9-carbon Δ6,7 configuration . This structural deviation results in a calculated logP of 2.86 for nornorcapsaicin versus 3.04 for capsaicin, quantitatively confirming a meaningful difference in lipophilicity that predicts distinct bioactivity and ADME profiles [2].

Quantitative Structure-Activity Relationship Hansch model Capsaicinoid side chain

Analytical Standard Provenance: Nornorcapsaicin as a Certified Reference Material vs. Uncharacterized Isolates

Commercially available nornorcapsaicin can be procured as a certified reference standard with accompanying certificates of analysis (COA) including HPLC purity, mass spectrometry (MS), and proton nuclear magnetic resonance (¹H NMR) verification [1]. This level of characterization is essential for the accurate quantification of this minor capsaicinoid in pepper matrices, where it serves as a trace biomarker distinct from the major pungent compounds. Procuring an uncharacterized or crude capsaicinoid extract does not provide this quantitative, compound-specific validation.

Certified Reference Material HPLC quantification Capsaicinoid profiling

Occurrence-Based Selectivity: Nornorcapsaicin as a Biomarker for Non-Pungent Capsicum Varieties

Nornorcapsaicin has been specifically detected in several bell pepper varieties (Capsicum annuum) including green, orange, and yellow cultivars, which are characterized by zero SHU, whereas the major pungent capsaicinoids are absent or present at levels below their detection thresholds in these fruits [1]. This occurrence profile provides a unique, verifiable differentiation: nornorcapsaicin can function as a highly specific chemical marker for non-pungent pepper authenticity, a role for which capsaicin is inherently unsuitable.

Food biomarker Non-pungent peppers Metabolomics

High-Value Application Scenarios for Nornorcapsaicin Driven by Evidence-Based Differentiation


Negative Control for TRPV1-Mediated Nociception Studies

Nornorcapsaicin's ~0 SHU profile, in stark contrast to capsaicin's 16,000,000 SHU, makes it the ideal negative control for in vitro and in vivo experiments designed to isolate TRPV1-mediated nociceptive signaling. Using capsaicin would introduce a confounding variable of intense sensory neuron activation, whereas nornorcapsaicin allows for the study of non-pungent vanilloid interactions [1].

Quantitative Structure-Activity Relationship (QSAR) Probe for Acyl Chain Length

With a precisely defined 7-carbon acyl chain (Δ4,5) and a logP of 2.86, nornorcapsaicin serves as a critical data point in QSAR models studying the impact of chain length and unsaturation on bioactivity and membrane permeability. The quantifiable difference from capsaicin (logP 3.04) allows for the direct correlation of a single structural variable with changes in experimental readouts [1][2].

Certified Analytical Standard for Non-Pungent Pepper Metabolomics

As a compound detected specifically in bell peppers and other non-pungent varieties, procuring nornorcapsaicin as a certified reference material (with supporting HPLC, MS, and NMR data) is essential for developing and validating targeted metabolomics methods for food authentication and botanical quality control, a task where generic capsaicin standards are irrelevant [1].

Topical Formulation Development for Non-Irritant TRPV1 Modulation

For the rational design of topical analgesics or dermatological preparations that require TRPV1 engagement without the paroxysmal burning sensation caused by capsaicin, nornorcapsaicin's non-pungent nature is a prime differentiator. It provides a starting scaffold for medicinal chemistry programs aiming to decouple vanilloid receptor binding from nociceptive activation [1].

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